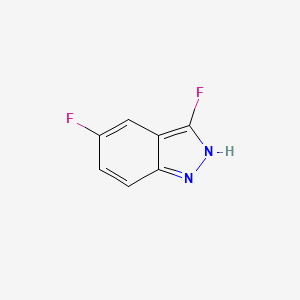
3,5-Difluoro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms at the 3 and 5 positions of the indazole ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluorobenzonitrile with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluoro-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indazole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form dihydro derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids.
Nucleophilic Substitution: Amines or thiols in the presence of bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated indazole derivatives.
Nucleophilic Substitution: Amino or thio-substituted indazole derivatives.
Oxidation: Indazole N-oxides.
Reduction: Dihydroindazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-1H-indazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets. The exact pathways depend on the specific biological target being studied .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: The parent compound without fluorine substitutions.
3-Fluoro-1H-indazole: A mono-fluorinated derivative.
5-Fluoro-1H-indazole: Another mono-fluorinated derivative.
Uniqueness: 3,5-Difluoro-1H-indazole is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated counterparts. The dual fluorination also provides distinct electronic properties that can be exploited in various applications .
Eigenschaften
Molekularformel |
C7H4F2N2 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
3,5-difluoro-2H-indazole |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) |
InChI-Schlüssel |
ZCJNJBSFCUQNTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=C2C=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















